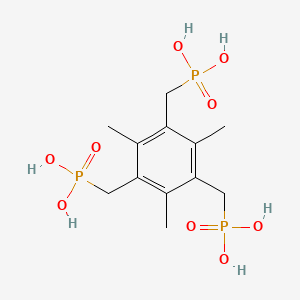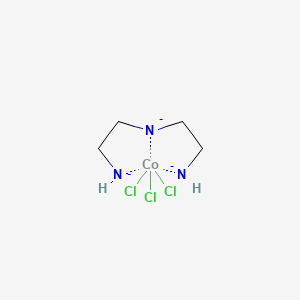
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+), also known as sodium thiosulfate, is a versatile inorganic compound with the chemical formula Na2S2O3. It is commonly used in various industrial and medical applications due to its unique chemical properties. Sodium thiosulfate is a colorless crystalline substance that is highly soluble in water and has a wide range of uses, including as a fixing agent in photography, a reducing agent in tanning, and an antidote for cyanide poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium thiosulfate can be synthesized through several methods:
Sodium Sulfite Method: Sodium sulfite reacts with sulfur dioxide to form sodium bisulfite, which then reacts with sulfur to produce sodium thiosulfate.
Sodium Hydroxide Method: Sodium hydroxide reacts with sulfur dioxide to form sodium sulfite, which then reacts with sulfur to produce sodium thiosulfate.
Industrial Production Methods
In industrial settings, sodium thiosulfate is often produced as a byproduct of other chemical processes, such as the manufacture of sodium sulfide or sulfur dyes. The production involves the reaction of sodium sulfite with sulfur, followed by filtration, concentration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium thiosulfate undergoes various chemical reactions, including:
Oxidation: Sodium thiosulfate can be oxidized to form sodium sulfate and sulfur.
Reduction: It can act as a reducing agent, reducing halogens and other oxidizing agents.
Substitution: Sodium thiosulfate can react with halogens to form halides and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and hydrogen peroxide. The reaction typically occurs in an aqueous solution at room temperature.
Reduction: Sodium thiosulfate can reduce iodine to iodide in an aqueous solution.
Substitution: Halogens such as chlorine and bromine can react with sodium thiosulfate in an aqueous solution.
Major Products Formed
Oxidation: Sodium sulfate and sulfur.
Reduction: Iodide and other reduced halides.
Substitution: Halides and sulfur.
Scientific Research Applications
Sodium thiosulfate has a wide range of scientific research applications:
Chemistry: Used as a titrant in iodometry and as a reagent in various chemical analyses.
Biology: Employed in the dechlorination of water samples and as a preservative for biological specimens.
Medicine: Used as an antidote for cyanide poisoning and in the treatment of calciphylaxis in patients with chronic kidney disease.
Industry: Utilized in the photographic industry as a fixing agent, in the textile industry as a bleaching agent, and in water treatment as a dechlorinating agent
Mechanism of Action
Sodium thiosulfate exerts its effects through several mechanisms:
Cyanide Detoxification: It provides an exogenous source of sulfur, which reacts with cyanide to form thiocyanate, a less toxic compound that is excreted in the urine.
Antioxidant Properties: Acts as a reducing agent, neutralizing reactive oxygen species and other oxidizing agents.
Dechlorination: Reacts with chlorine to form chloride ions, effectively removing chlorine from water.
Comparison with Similar Compounds
Sodium thiosulfate can be compared with other similar compounds, such as:
Sodium Sulfite (Na2SO3):
Sodium Sulfate (Na2SO4): Sodium sulfate is primarily used as a drying agent and in the manufacture of detergents, whereas sodium thiosulfate has more diverse applications.
Sodium Metabisulfite (Na2S2O5): Both compounds are used in water treatment and as preservatives, but sodium thiosulfate is also used as an antidote for cyanide poisoning
Properties
CAS No. |
38295-16-8 |
|---|---|
Molecular Formula |
AuNaO3S2 |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) |
InChI |
InChI=1S/Au.Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
PMXFJUYOBVSEGY-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)




